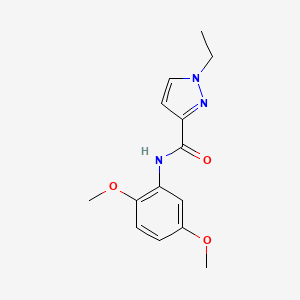
N-(2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, commonly known as Dimebon, is a synthetic compound that belongs to the class of antihistamines. It was initially developed as a medication for the treatment of allergies, but recent studies have shown that it possesses neuroprotective properties that make it a potential candidate for the treatment of neurodegenerative diseases.
Mechanism of Action
The exact mechanism of action of Dimebon is not fully understood. However, it is believed to work by inhibiting the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Dimebon has also been shown to increase the levels of certain neurotransmitters in the brain, such as acetylcholine and dopamine, which are important for cognitive function.
Biochemical and Physiological Effects:
Dimebon has been shown to have a number of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and inhibit apoptosis (cell death) in animal models of neurodegenerative diseases. Dimebon has also been shown to improve synaptic plasticity, which is important for learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using Dimebon in lab experiments is its ability to improve cognitive function and memory in animal models of neurodegenerative diseases. This makes it a useful tool for studying the underlying mechanisms of these diseases. However, one limitation of using Dimebon is its relatively low potency, which may require higher doses to achieve therapeutic effects.
Future Directions
There are several future directions for research on Dimebon. One area of interest is the development of more potent analogs of Dimebon that can be used at lower doses. Another area of interest is the use of Dimebon in combination with other drugs for the treatment of neurodegenerative diseases. Finally, there is a need for further studies to elucidate the exact mechanism of action of Dimebon and its potential use in other neurological disorders.
Synthesis Methods
Dimebon is synthesized through a multistep process that involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,5-dimethoxyphenyl-ethylideneacetoacetate. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole compound with a carboxylic acid derivative to form Dimebon.
Scientific Research Applications
Dimebon has been extensively studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. It has been shown to improve cognitive function and memory in animal models of these diseases. Dimebon has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and amyotrophic lateral sclerosis (ALS).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-17-8-7-11(16-17)14(18)15-12-9-10(19-2)5-6-13(12)20-3/h5-9H,4H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQVNTXKIRZCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1-ethyl-6-methylpyridin-2(1H)-one](/img/structure/B5417387.png)
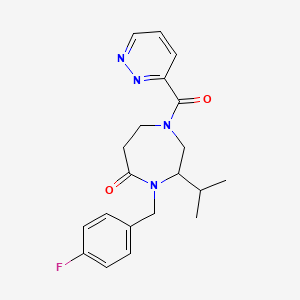
![(4aR*,8aR*)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5417400.png)
![8-[3-(5-phenyl-2H-tetrazol-2-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5417401.png)
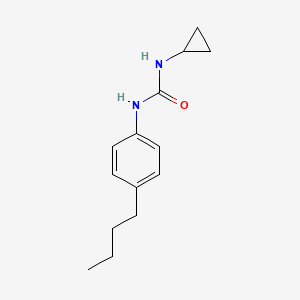
![N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)vinyl]benzamide](/img/structure/B5417421.png)
![6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5417423.png)
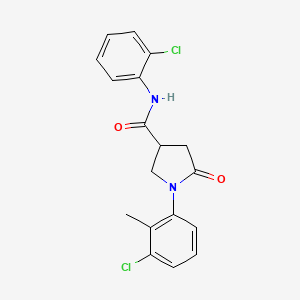
![N-(4-methylphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5417432.png)
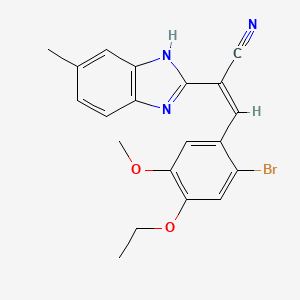
![[4-(3-fluorobenzyl)-1-(6-methylpyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B5417441.png)
![6-tert-butyl-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5417449.png)
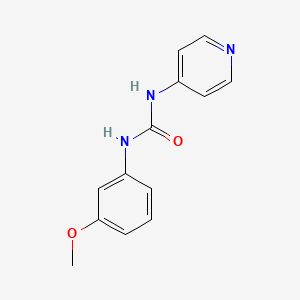
![3-{2-[(5-hydroxypentyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5417482.png)